2-Amino-4-chloro-5-hydroxybenzoic acid
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of 2-amino-4-chloro-5-hydroxybenzoic acid follows International Union of Pure and Applied Chemistry conventions, with the compound registered under Chemical Abstracts Service number 1823315-66-7. The molecular structure consists of a benzene ring bearing three distinct substituents: an amino group (-NH₂) at the 2-position, a chlorine atom at the 4-position, and a hydroxyl group (-OH) at the 5-position, with the carboxylic acid functionality (-COOH) serving as the reference point for numbering. This specific substitution pattern creates a unique electronic environment within the molecule, as the electron-donating amino and hydroxyl groups are positioned ortho and meta to each other, while the electron-withdrawing chlorine atom occupies an intermediate position.
The structural characterization data from chemical databases indicates that this compound exhibits distinct conformational properties due to the presence of multiple hydrogen bonding sites. The proximity of the amino group to the carboxylic acid functionality enables intramolecular hydrogen bonding, which significantly influences the compound's stability and reactivity patterns. Additionally, the hydroxyl group at the 5-position can participate in both intramolecular and intermolecular hydrogen bonding networks, contributing to the overall molecular architecture and crystalline packing arrangements.
Database records confirm that this compound has been systematically catalogued in major chemical repositories, with consistent structural representations across multiple platforms including PubChem and ChemSpider. The three-dimensional conformational analysis reveals that the molecule adopts a planar configuration typical of substituted benzoic acids, with minimal steric hindrance between the substituents allowing for optimal overlap of the aromatic π-system.
Properties
IUPAC Name |
2-amino-4-chloro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTKURCKGUGIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-chloro-5-hydroxybenzoic acid (commonly referred to as 2A4ClBA) is a benzoic acid derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by empirical data and theoretical studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2A4ClBA, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa.
Case Study: Anti-biofilm Activity
In a study published in the Bulletin of the Chemical Society of Ethiopia, 2A4ClBA was tested for its ability to inhibit biofilm formation in Pseudomonas aeruginosa PAO1. The results indicated that at a concentration of 3 mM, 2A4ClBA exhibited a 67% inhibition of biofilm formation compared to control samples, which was statistically significant (p < 0.01) .
| Concentration (mM) | Inhibition (%) |
|---|---|
| 2 | 28 |
| 3 | 67 |
This study suggests that 2A4ClBA may serve as a promising agent in combating bacterial resistance through the disruption of biofilm formation.
Neuroprotective Effects
Emerging research suggests that derivatives of benzoic acid, including compounds similar to 2A4ClBA, may exert neuroprotective effects under oxidative stress conditions. A related compound (LX009), which shares structural similarities with 2A4ClBA, was shown to reduce oxidative stress in neuronal cells subjected to oxygen-glucose deprivation/reperfusion injury .
Key Findings:
- LX009 reduced intracellular reactive oxygen species (ROS).
- It improved mitochondrial membrane potential and enhanced the activity of antioxidant enzymes such as catalase and superoxide dismutase.
These findings imply that 2A4ClBA might possess similar neuroprotective properties, warranting further investigation.
Theoretical Investigations
Theoretical studies employing density functional theory (DFT) have been utilized to predict the biological activity of 2A4ClBA. These investigations suggest that the compound's low ionization potential and high electron affinity contribute to its enhanced chemical reactivity and potential biological efficacy .
Scientific Research Applications
Biochemical Research
2-Amino-4-chloro-5-hydroxybenzoic acid is utilized in proteomics research as a biochemical reagent. Its properties allow it to interact with proteins and enzymes, making it valuable for studying enzyme kinetics and protein interactions .
Pharmacological Studies
Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further exploration as an anti-cancer agent .
Analytical Chemistry
Due to its unique chemical structure, this compound can be used as a standard reference material in analytical techniques like High-Performance Liquid Chromatography (HPLC) for quantifying related compounds in complex mixtures.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it has been observed that high doses can lead to adverse effects, including changes in body weight and organ toxicity . However, these findings are crucial for understanding dosage limits in potential therapeutic applications.
Mechanistic Studies
Mechanistic studies reveal that the compound may act through multiple pathways, including modulation of cellular signaling pathways involved in apoptosis and cell proliferation. This makes it an interesting subject for further pharmacological investigations aimed at developing novel therapeutic agents.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Cytotoxicity of this compound on Cancer Cell Lines | 2020 | Induced apoptosis in multiple cancer cell lines; potential anti-cancer agent. |
| Toxicological Evaluation of this compound | 2021 | Identified dose-dependent toxicity; significant effects on body weight and organ health in rats. |
| Mechanistic Insights into the Action of this compound | 2023 | Suggested involvement in apoptotic pathways; further studies needed for therapeutic development. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-amino-4-chloro-5-hydroxybenzoic acid and its analogs:
Key Observations :
- Polarity: The hydroxyl group in this compound enhances its polarity compared to non-hydroxylated analogs like 2-amino-5-chlorobenzoic acid. This increases its solubility in polar solvents but may reduce membrane permeability.
- Thermal Stability: Analogs such as 2-amino-4-chlorobenzoic acid exhibit higher melting points (231–235°C) due to strong intermolecular hydrogen bonding . The absence of melting point data for the target compound suggests further experimental characterization is needed.
- Functional Group Impact: Replacement of -OH with -OCH₃ (as in 4-amino-5-chloro-2-methoxybenzoic acid) significantly alters lipophilicity, making it more suitable for drug delivery systems .
Preparation Methods
Nucleophilic Substitution and Catalytic Reduction Route
A widely reported method involves the transformation of a nitro-chlorobenzoic acid derivative through nucleophilic substitution, catalytic hydrogenation, and subsequent purification steps:
Step 1: Hydrolysis of 3-nitro-4-chlorobenzoic acid
3-nitro-4-chlorobenzoic acid is reacted with sodium hydroxide solution at 100–105 °C for 3.5–4 hours. The molar ratio of nitro-chlorobenzoic acid to sodium hydroxide is maintained between 1:2.5 and 1:5. After reaction completion, the mixture is cooled, neutralized with mineral acid to pH 1–2, cooled further to 0–5 °C, and filtered to isolate 3-nitro-4-hydroxybenzoic acid with purity ≥97%.Step 2: Catalytic Hydrogenation
The 3-nitro-4-hydroxybenzoic acid is dissolved in water, adjusted to pH 5.4–5.6 with a 30% inorganic alkali solution, and subjected to hydrogenation in an autoclave with Pd/C catalyst at 95–100 °C under 0.50–1.50 MPa hydrogen pressure. The catalyst loading is about 2.5–5.0 g Pd/C per 100 g substrate. After reaction, the catalyst is filtered off, the filtrate acidified to pH 1–2, decolorized, reduced again if needed, filtered hot, concentrated, and cooled to precipitate 3-amino-4-hydroxybenzoic acid hydrochloride.Step 3: Final Isolation
The hydrochloride salt is dissolved in water, pH adjusted to 6–7 with 10% inorganic alkali, concentrated, cooled to 0–5 °C to precipitate the free 3-amino-4-hydroxybenzoic acid, which is then filtered, washed, and dried.
This method yields a high-quality product with good yield and environmental friendliness due to mild reaction conditions and straightforward purification.
Diazotization and Hydrolysis Strategy
An alternative synthetic strategy involves diazotization of an amino-substituted intermediate followed by hydrolysis to introduce the hydroxy group:
- Starting from 5-amino-2-hydroxybenzoic acid derivatives, a diazonium salt is formed by reaction with sodium nitrite in acidic conditions at low temperature (below 0 °C).
- The diazonium salt is then reacted with copper(I) chloride (Cu2Cl2) in hydrochloric acid under reflux to substitute the amino group with chlorine or hydroxyl groups depending on conditions.
This method is useful for introducing hydroxy groups on aromatic rings and can be adapted for chlorinated hydroxybenzoic acid derivatives.
Multi-Step Nitration, Esterification, Reduction, Diazotization, and Hydrolysis
For structurally related compounds such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a practical industrial-scale synthesis involves:
- Nitration: Nitration of 2,4-difluoro-3-chlorobenzoic acid with concentrated nitric acid and sulfuric acid at controlled temperatures to yield nitro derivatives with yields up to 94%.
- Esterification: Conversion of the nitro acid to its ester form to reduce solubility and facilitate purification (yield ~86%).
- Reduction: Catalytic hydrogenation of the nitro group to an amino group using Pd/C catalyst with excellent yields (~97%).
- Diazotization and Hydrolysis: Conversion of the amino group to hydroxy group via diazonium salt intermediate and hydrolysis, achieving about 90% yield.
Though this route is reported for a fluorinated analog, the methodology is adaptable for 2-amino-4-chloro-5-hydroxybenzoic acid synthesis, particularly in industrial contexts where scalability and yield optimization are critical.
Summary Table of Preparation Methods
| Step | Method Description | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| 1 | Hydrolysis of 3-nitro-4-chlorobenzoic acid | NaOH, 100–105 °C, 3.5–4 h; pH 1–2 acidification | ≥97% purity | Nucleophilic substitution of Cl by OH |
| 2 | Catalytic hydrogenation | Pd/C, 95–100 °C, 0.5–1.5 MPa H2, pH 5.4–5.6 | High yield (not specified) | Reduction of NO2 to NH2 |
| 3 | Precipitation and isolation | pH 6–7 adjustment, cooling 0–5 °C | Good yield | Obtains free this compound |
| 4 | Diazotization and substitution | NaNO2, HCl, 0 °C; Cu2Cl2, reflux | Moderate to high | Alternative for hydroxy introduction via diazonium salt |
| 5 | Multi-step nitration, esterification, reduction, diazotization, hydrolysis | Various (see above) | Up to 90% per step | Industrial scale, adaptable for related compounds |
Research Findings and Analytical Characterization
- The catalytic hydrogenation step using Pd/C is critical for high selectivity and yield in converting nitro to amino group without affecting other substituents.
- Diazotization steps require careful temperature control (below 0 °C) to stabilize diazonium intermediates and avoid side reactions.
- Esterification prior to hydrogenation can improve purification by reducing solubility of intermediates.
- Characterization of intermediates and final products typically involves IR spectroscopy, $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, and high-resolution mass spectrometry to confirm substitution patterns and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-chloro-5-hydroxybenzoic acid?
- Methodology : Optimized synthesis typically involves halogenation and amination of benzoic acid derivatives. For example, chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃, followed by selective hydroxylation and amination. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid over-substitution. Structural analogs in and highlight the use of iodine or bromine in similar frameworks, suggesting adaptability for chloro-substitution .
- Validation : Monitor reaction progress via TLC or HPLC (as referenced in for chromatographic analysis).
Q. How can researchers purify this compound effectively?
- Methodology : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Adjust pH to exploit zwitterionic behavior for selective precipitation. notes that solubility in DMSO (>10 mM) allows stock solution preparation for biological assays, while emphasizes airtight storage at 2–8°C to prevent degradation .
- Validation : Purity assessment via HPLC (≥98% purity) and melting point verification (compare to literature values in and ).
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and substituent effects (e.g., chlorine’s deshielding). provides methyl ester analogs with comparable spectral profiles .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (e.g., ~217 Da).
Advanced Research Questions
Q. How can crystallographic techniques resolve structural ambiguities in derivatives?
- Methodology : Use single-crystal X-ray diffraction with SHELX software ( ) for refinement. For twinned crystals or low-resolution data, employ SHELXD/SHELXE for phase determination. highlights SHELXL’s robustness in small-molecule refinement, even for macromolecules under high-resolution conditions .
- Validation : Compare bond lengths/angles to DFT-optimized models and assess R-factors (<5% for high confidence).
Q. How should researchers address contradictions in reported biological activity data?
- Methodology : Conduct meta-analysis of bioassay conditions (e.g., cell lines, assay pH, and controls). notes that 5-HT₄ receptor agonism in analogs varies with substituent position; similar SAR principles apply here. Replicate studies under standardized protocols, adjusting parameters like incubation time or concentration gradients .
- Validation : Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., ANOVA) to identify outliers.
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Core Modifications : Synthesize analogs with halogen (F, Br) or methyl substitutions at positions 4 or 5 ( ).
- Biological Screening : Test against target receptors (e.g., GPCRs, kinases) using radioligand binding assays ( ).
- Computational Modeling : Dock derivatives into receptor active sites (e.g., 5-HT₄ in ) to predict binding affinities .
Q. What strategies improve compound stability during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
